

Cudraflavone B chemical structure and properties

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Compound of Interest

Compound Name: Cudraflavone B

Cat. No.: B15609472

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Cudraflavone B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraflavone B is a prenylated flavonoid predominantly isolated from plants of the Moraceae family, such as *Morus alba* and *Cudrania tricuspidata*.^{[1][2]} This natural compound has garnered significant scientific interest due to its diverse and potent pharmacological properties, including anti-inflammatory, anticancer, and antiproliferative activities.^{[1][3]} Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of **Cudraflavone B**, supported by experimental protocols and quantitative data.

Chemical Structure and Physicochemical Properties

Cudraflavone B is characterized by an extended flavonoid structure with a pyranochromane skeleton.^[2] Specifically, it is 2H,6H-pyrano[3,2-g]chromen-6-one substituted with geminal methyl groups at position 2, a 2,4-dihydroxyphenyl group at position 8, a hydroxy group at position 5, and a prenyl group at position 7.^[2]

Table 1: Chemical Identifiers for **Cudraflavone B**

Identifier	Value	Source
IUPAC Name	8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one	--INVALID-LINK--
Molecular Formula	C ₂₅ H ₂₄ O ₆	--INVALID-LINK--
SMILES	<chem>CC(=CCC1=C(OC2=CC3=C(C=CC(O3)(C)C(=C2C1=O)O)C4=C(C=C(C=C4)O)O)C</chem>	--INVALID-LINK--
InChI	InChI=1S/C25H24O6/c1-13(2)5-7-17-23(29)21-20(30-24(17)15-8-6-14(26)11-18(15)27)12-19-16(22(21)28)9-10-25(3,4)31-19/h5-6,8-12,26-28H,7H2,1-4H3	--INVALID-LINK--
CAS Number	19275-49-1	--INVALID-LINK--

Table 2: Physicochemical Properties of **Cudraflavone B**

Property	Value	Unit	Source
Molecular Weight	420.5	g/mol	--INVALID-LINK--
XLogP3	5.5	--INVALID-LINK--	
Hydrogen Bond Donor Count	3	--INVALID-LINK--	
Hydrogen Bond Acceptor Count	6	--INVALID-LINK--	
Rotatable Bond Count	4	--INVALID-LINK--	
Exact Mass	420.15728848	Da	--INVALID-LINK--
Monoisotopic Mass	420.15728848	Da	--INVALID-LINK--
Topological Polar Surface Area	96.2	Å ²	--INVALID-LINK--
Heavy Atom Count	31	--INVALID-LINK--	

Biological Activities and Mechanisms of Action

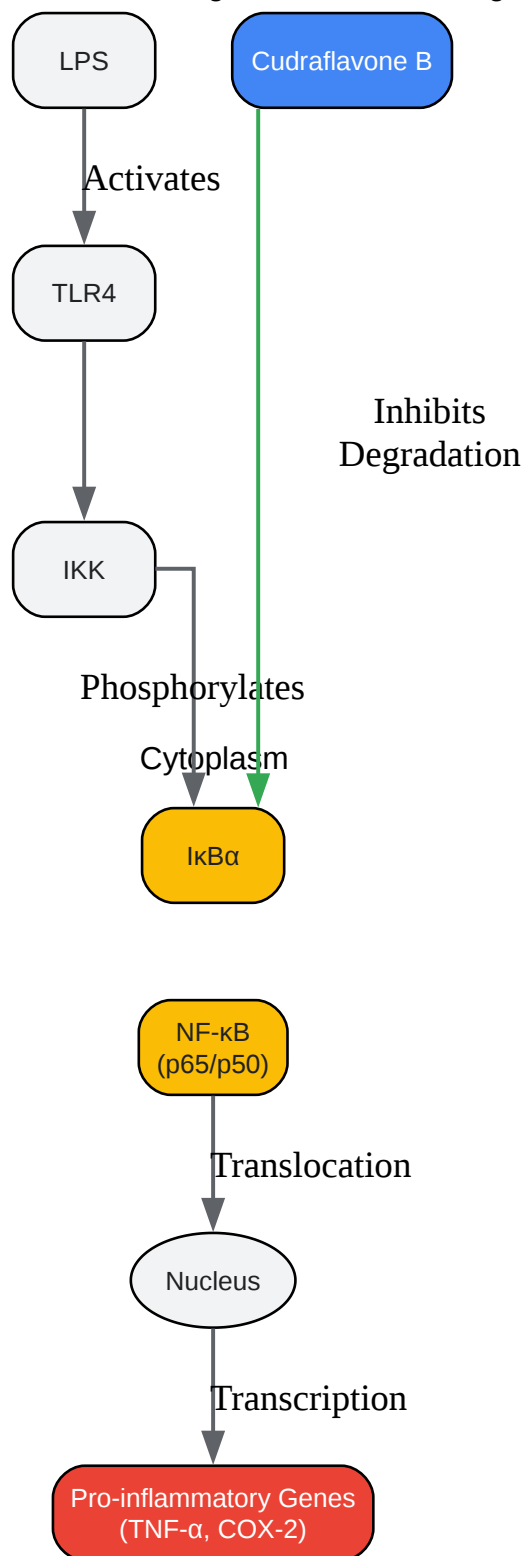
Anti-inflammatory Activity

Cudraflavone B demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.^{[1][4]} It has been shown to block the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in macrophages.^{[1][5]} This inhibition of NF-κB activation leads to the downregulation of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).^{[1][5]}

Table 3: Anti-inflammatory Activity of **Cudraflavone B**

Target/Assay	Cell Line	IC ₅₀ /Inhibition	Source
COX-1 Inhibition	Ram seminal vesicles	- (Selectivity Index COX-2/COX-1: 1.70)	[1]
COX-2 Inhibition	Human recombinant	- (Higher selectivity towards COX-2 than indomethacin)	[1]
TNF- α Gene Expression	THP-1 derived macrophages	Significant inhibition at 10 μ M	[1]
NF- κ B Nuclear Translocation	THP-1 derived macrophages	3.2 times lower than vehicle-treated cells at 10 μ M	[6]

Signaling Pathway: **Cudraflavone B** in NF- κ B Mediated Inflammation

Cudraflavone B Regulation of NF- κ B Signaling[Click to download full resolution via product page](#)

Cudraflavone B inhibits NF- κ B by preventing I κ B α degradation.

Anticancer and Antiproliferative Activity

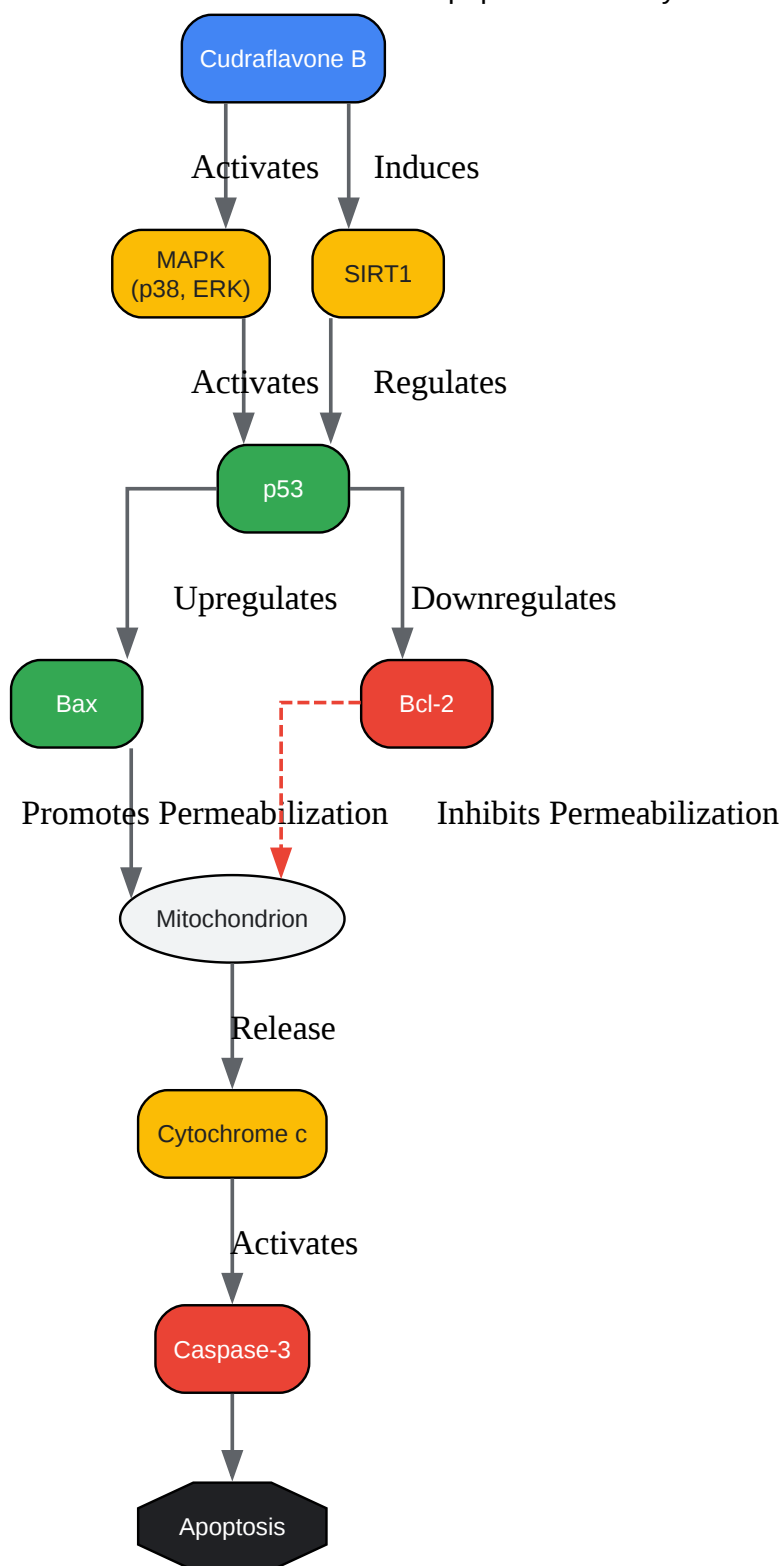
Cudraflavone B has been shown to inhibit the proliferation of various cancer cell lines, including human oral squamous cell carcinoma and glioblastoma cells.[7][8] Its anticancer effects are mediated through the induction of apoptosis via the mitochondrial pathway.[7] This involves the upregulation of pro-apoptotic proteins like p53, p21, and Bax, and the downregulation of the anti-apoptotic protein Bcl-2, leading to cytochrome c release and caspase-3 activation.[7] Furthermore, **Cudraflavone B** can induce cell cycle arrest at the G1-S phase.[9]

Table 4: Anticancer and Antiproliferative Activity of **Cudraflavone B**

Activity	Cell Line	IC ₅₀ /Inhibition	Source
Growth Inhibition	Human Oral Squamous Carcinoma (HN4)	~15 μ M (50% inhibition at 48h)	[6]
Apoptosis Induction	Human Oral Squamous Carcinoma	Induced at 15 μ M	[7]
Cell Proliferation Inhibition	Rat Aortic Smooth Muscle Cells	99.1% inhibition at 4 μ M	[3]
DNA Synthesis Inhibition	Rat Aortic Smooth Muscle Cells	78.2% inhibition at 4 μ M	[3]
Cell Viability Inhibition	Glioblastoma (U87, U251)	Dose-dependent inhibition (5-80 μ M)	[8]

Signaling Pathway: **Cudraflavone B** in Cancer Cell Apoptosis

Cudraflavone B Induced Apoptosis Pathway

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Cudraflavone B activates MAPK and SIRT1 to induce apoptosis.

Experimental Protocols

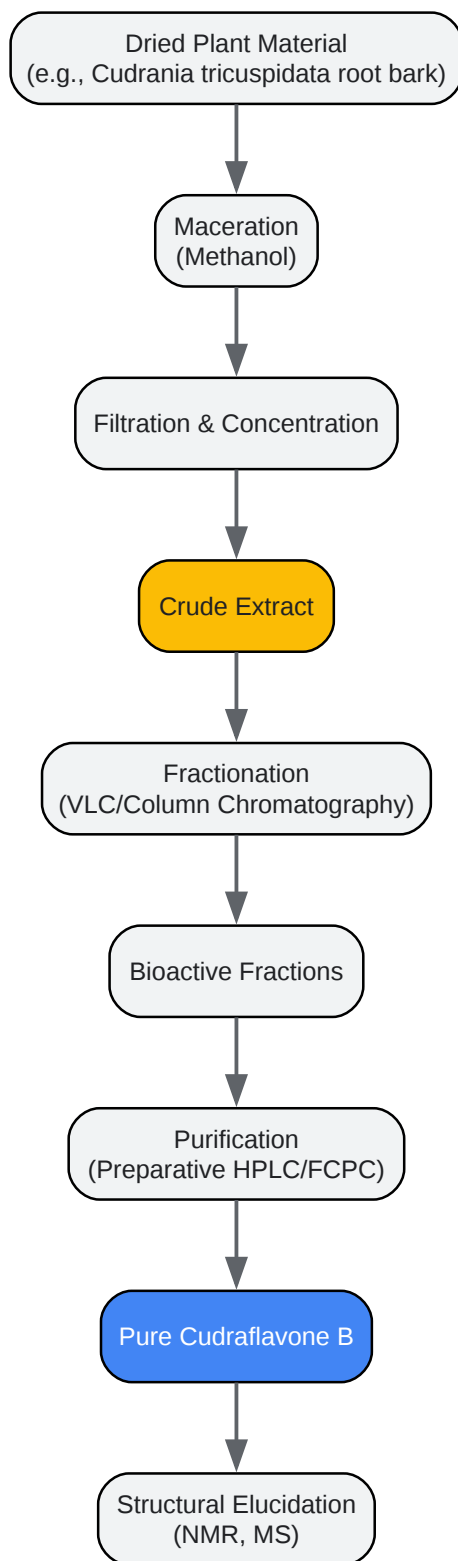
Isolation and Purification of Cudraflavone B

A general procedure for the isolation of **Cudraflavone B** from plant material, such as the root bark of *Cudrania tricuspidata*, involves the following steps:

- **Extraction:** The dried and powdered plant material is macerated with a solvent like methanol at room temperature.
- **Fractionation:** The crude extract is then concentrated and subjected to fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography with a step-wise gradient of solvents (e.g., n-hexane-ethyl acetate).
- **Purification:** The fractions containing **Cudraflavone B** are further purified using methods like preparative High-Performance Liquid Chromatography (HPLC) or Fast Centrifugal Partition Chromatography (FCPC) to yield the pure compound.^[10]

Workflow: Isolation and Purification of **Cudraflavone B**

General Workflow for Cudraflavone B Isolation

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A typical workflow for isolating **Cudraflavone B** from plant sources.

Anti-inflammatory Assays

- Cell Culture: Culture a suitable cell line, such as THP-1 derived macrophages, in appropriate media.
- Treatment: Pre-treat the cells with **Cudraflavone B** (e.g., 10 μ M) for 1 hour.
- Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 μ g/mL).
- Cell Lysis and Fractionation: After a defined incubation period, lyse the cells and separate the nuclear and cytoplasmic fractions.
- Quantification: Determine the amount of NF- κ B (p65 subunit) in each fraction using an ELISA-based assay or Western blotting. A significant decrease in nuclear NF- κ B in **Cudraflavone B**-treated cells compared to the LPS-only control indicates inhibition of translocation.^[1]
- Enzyme Preparation: Use human recombinant COX-2 or COX-1 from ram seminal vesicles.
- Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and the test compound (**Cudraflavone B**) at various concentrations.
- Initiation: Start the reaction by adding arachidonic acid.
- Detection: Monitor the peroxidase activity of COX by measuring the oxidation of a colorimetric or fluorometric substrate.
- IC₅₀ Determination: Calculate the concentration of **Cudraflavone B** that causes 50% inhibition of enzyme activity (IC₅₀) from a dose-response curve.^{[1][11]}

Anticancer Assays

- Cell Seeding: Seed cancer cells (e.g., U87, U251 glioblastoma cells) in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Cudraflavone B** (e.g., 5-80 μ M) for a specified duration (e.g., 24 hours).

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
- Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[8]
- Cell Treatment: Treat cancer cells with **Cudraflavone B** (e.g., 15 μ M) for a defined period (e.g., 48 hours).
- Cell Harvesting: Harvest the cells and wash with PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]

Spectral Data

Table 5: ^{13}C -NMR Spectral Data for **Cudraflavone B** (in DMSO- d_6)

Carbon Atom	Chemical Shift (δ , ppm)
C-2	160.8
C-3	106.8
C-4	181.7
C-4a	104.1
C-5	156.5
C-6	102.7
C-7	161.7
C-8	98.7
C-8a	160.5
C-1'	114.1
C-2'	151.6
C-3'	100.4
C-4'	158.4
C-5'	110.7
C-6'	127.5

Note: Data extracted from a supporting information file. The numbering of the prenyl and pyran ring carbons may vary.

Conclusion

Cudraflavone B is a promising natural product with well-documented anti-inflammatory and anticancer properties. Its ability to modulate critical signaling pathways like NF- κ B and MAPK makes it a valuable lead compound for the development of novel therapeutics. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to further investigate and

harness the therapeutic potential of **Cudraflavone B**. Further in-vivo studies are warranted to translate the in-vitro findings into clinical applications.

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